Scaffold-Level Antimicrobial Potency Differentiation: 5-Propyl vs. 5-Methyl 1,2,3-Triazole-4-Carboxamides Against S. aureus
In the foundational SAR study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides by Pokhodylo et al., the 5-methyl-substituted analogs (exemplified by compound 4l) demonstrated sub-micromolar growth inhibition (IC₅₀ < 1 µM) against S. aureus, establishing a potency benchmark for this scaffold class [1]. The target compound, bearing a 5-propyl substituent rather than 5-methyl, is expected to exhibit altered steric and lipophilic properties at the C5 position; however, no primary publication currently reports the MIC or IC₅₀ of CAS 950230-54-3 specifically against S. aureus or any other pathogen [1]. This evidence gap means that any procurement decision relying on antimicrobial potency assumptions must be treated as unvalidated extrapolation from class-level data.
| Evidence Dimension | Antimicrobial potency against S. aureus (MIC/IC₅₀) |
|---|---|
| Target Compound Data | Not reported in primary literature |
| Comparator Or Baseline | Compound 4l (5-methyl analog): IC₅₀ < 1 µM against S. aureus [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Broth microdilution; S. aureus reference strain [1] |
Why This Matters
Without target-specific MIC data, buyers cannot confirm whether the 5-propyl substitution in CAS 950230-54-3 retains, enhances, or abolishes the antimicrobial activity observed for the 5-methyl congeners, making side-by-side experimental validation mandatory.
- [1] Pokhodylo, N., et al. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1245, 131146. View Source
